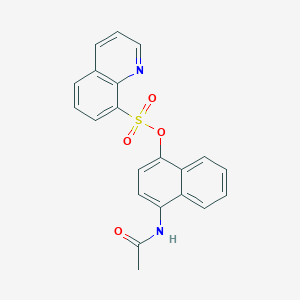
N-(2,3-dimethylphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-8-quinolinesulfonamide, also known as DNQX, is a synthetic compound that has been widely used in scientific research as a selective antagonist of ionotropic glutamate receptors.
作用機序
N-(2,3-dimethylphenyl)-8-quinolinesulfonamide blocks the ion channel of AMPA and kainate receptors, preventing the influx of calcium and sodium ions into the postsynaptic neuron. This inhibits the depolarization of the postsynaptic membrane and reduces the strength of synaptic transmission. N-(2,3-dimethylphenyl)-8-quinolinesulfonamide does not affect the NMDA subtype of glutamate receptors, which are important for long-term potentiation and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and cerebellum. It has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has been shown to reduce excitotoxicity and protect against neuronal damage in animal models of these diseases.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-8-quinolinesulfonamide in lab experiments is its selectivity for AMPA and kainate receptors, which allows for the specific study of these subtypes of glutamate receptors. However, N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has limitations in that it does not affect NMDA receptors, which are also important for synaptic plasticity. Additionally, N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has a short half-life and is rapidly metabolized in vivo, which can limit its use in long-term studies.
将来の方向性
There are several future directions for the use of N-(2,3-dimethylphenyl)-8-quinolinesulfonamide in scientific research. One direction is the study of the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. Another direction is the development of new drugs that target glutamate receptors for the treatment of neurodegenerative diseases. Additionally, the use of N-(2,3-dimethylphenyl)-8-quinolinesulfonamide in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and neuroprotection.
合成法
N-(2,3-dimethylphenyl)-8-quinolinesulfonamide can be synthesized by the reaction of 2,3-dimethylaniline with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces N-(2,3-dimethylphenyl)-8-quinolinesulfonamide as a white crystalline solid with a melting point of 292-295°C.
科学的研究の応用
N-(2,3-dimethylphenyl)-8-quinolinesulfonamide has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegeneration. N-(2,3-dimethylphenyl)-8-quinolinesulfonamide is a selective antagonist of the AMPA and kainate subtypes of glutamate receptors, which are important for synaptic transmission and plasticity.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-3-9-15(13(12)2)19-22(20,21)16-10-4-7-14-8-5-11-18-17(14)16/h3-11,19H,1-2H3 |
InChIキー |
UDJQGDDDOQDHFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
正規SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)